3,7-Dimethyl-7-octen-1-yl formate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-7-octen-1-yl formate can be synthesized through the esterification of 3,7-dimethyl-7-octen-1-ol (citronellol) with formic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of citronellol with formic acid under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-7-octen-1-yl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Citronellal or citronellic acid.
Reduction: Citronellol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethyl-7-octen-1-yl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industry to impart fruity and floral notes to products.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-7-octen-1-yl formate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its insect repellent properties are believed to result from its interference with the olfactory receptors of insects .
Comparison with Similar Compounds
Similar Compounds
Geranyl formate: Another ester with a similar structure but different olfactory properties.
Neryl formate: A stereoisomer of geranyl formate with distinct chemical and sensory characteristics.
Uniqueness
3,7-Dimethyl-7-octen-1-yl formate is unique due to its specific combination of a pleasant fruity aroma and its versatile applications in various industries. Its ability to undergo a wide range of chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
845870-35-1 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(3S)-3,7-dimethyloct-7-enyl] formate |
InChI |
InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h9,11H,1,4-8H2,2-3H3/t11-/m0/s1 |
InChI Key |
VMBKZHMLQXCNCP-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CCCC(=C)C)CCOC=O |
Canonical SMILES |
CC(CCCC(=C)C)CCOC=O |
density |
0.901-0.908 |
physical_description |
colourless to slightly yellow liquid/leafy, rose-like odour |
solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water 1 ml in 2 ml 80% alcohol gives clear soln (in ethanol) |
Origin of Product |
United States |
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